2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 684232-50-6
VCID: VC7479537
InChI: InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24)
SMILES: COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Molecular Formula: C21H16N2O5S
Molecular Weight: 408.43

2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

CAS No.: 684232-50-6

Cat. No.: VC7479537

Molecular Formula: C21H16N2O5S

Molecular Weight: 408.43

* For research use only. Not for human or veterinary use.

2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide - 684232-50-6

Specification

CAS No. 684232-50-6
Molecular Formula C21H16N2O5S
Molecular Weight 408.43
IUPAC Name 2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24)
Standard InChI Key ILHJJRPBPPLIAN-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Introduction

2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that combines a benzamide core with a chromen-2-one (coumarin) moiety and a thiazole ring. This unique structural arrangement is significant due to the diverse biological activities associated with both chromen-2-one and thiazole derivatives. The compound's molecular formula is C21H16N2O5S, and its molecular weight is approximately 408.43 g/mol, although some sources may report slightly different values due to variations in calculation methods .

Structural Features and Biological Significance

The structural features of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide include:

  • Benzamide Core: Provides a framework for potential biological activity.

  • Chromen-2-one Moiety: Known for antioxidant and other pharmacological properties.

  • Thiazole Ring: Enhances activity against specific biological targets.

  • Methoxy Groups: Influence solubility and reactivity.

These components suggest potential applications in medicinal chemistry, particularly in areas where antioxidant and enzyme-inhibitory activities are beneficial.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the chromen-2-one core and the introduction of the thiazole and benzamide functionalities. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

StepReagentsConditionsProduct
Formation of Chromen-2-one CoreCoumarin precursorsControlled temperature and solventChromen-2-one intermediate
Introduction of ThiazoleThiazole precursorsSpecific catalysts or reagentsThiazole-chromen intermediate
Formation of BenzamideBenzamide precursorsAcylation conditionsFinal compound

Biological Activities and Potential Applications

Compounds with similar structures exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory effects. While the specific biological activity of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide remains to be fully elucidated, its unique structure suggests potential applications in therapeutic areas where these activities are beneficial.

Biological ActivityRelevancePotential Applications
AntioxidantProtection against oxidative stressNeuroprotection, cardiovascular health
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of inflammatory diseases
Enzyme InhibitionTargeted therapeutic effectsCancer, metabolic disorders

Interaction Studies and Future Directions

Understanding how this compound interacts with biological molecules is essential for elucidating its pharmacodynamics and guiding future modifications to enhance efficacy or selectivity. Molecular docking studies and in vitro assays can provide insights into its binding modes and biological effects.

Study TypeObjectiveExpected Outcomes
Molecular DockingIdentify binding sites and modesInsights into pharmacodynamics
In Vitro AssaysEvaluate biological activityData on efficacy and selectivity

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